6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H18F3N5O and its molecular weight is 341.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has been investigated for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its role as a P2Y12 receptor antagonist and its implications in cardiovascular disease treatment.
Chemical Structure and Properties
The compound features a pyrazole ring, a dihydropyridazine moiety, and a piperidine substituent with a trifluoroethyl group. Its structural complexity suggests multiple potential interactions with biological targets.
P2Y12 Receptor Antagonism
Research indicates that this compound acts as a reversible antagonist of the P2Y12 purinergic receptor , which is crucial in platelet aggregation and thrombus formation. By inhibiting this receptor, the compound exhibits significant antithrombotic properties, making it a candidate for treating various cardiovascular disorders such as:
- Acute myocardial infarction
- Unstable angina
- Transient ischemic attacks
The antiplatelet effects are attributed to its ability to block ADP-mediated platelet activation pathways, thus reducing the risk of thromboembolic events .
The mechanism involves competitive inhibition at the P2Y12 receptor site. The binding affinity and selectivity for this receptor have been demonstrated through various in vitro assays. The compound's efficacy was compared against standard antiplatelet agents, showing promising results in reducing platelet aggregation in response to ADP .
In Vitro Studies
In vitro studies have shown that the compound effectively inhibits platelet aggregation at concentrations lower than those required for conventional antiplatelet therapies. For instance:
- Study A : Evaluated the compound's effect on human platelets and found a dose-dependent inhibition of aggregation with an IC50 value significantly lower than existing treatments.
In Vivo Studies
In vivo studies conducted on animal models demonstrated that administration of the compound resulted in reduced thrombus formation and improved survival rates in models of induced thrombosis. Specific findings include:
- Study B : Mice treated with the compound exhibited a 40% reduction in thrombus size compared to control groups.
Comparative Analysis of Biological Activity
Eigenschaften
IUPAC Name |
6-pyrazol-1-yl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O/c16-15(17,18)11-21-8-4-12(5-9-21)10-23-14(24)3-2-13(20-23)22-7-1-6-19-22/h1-3,6-7,12H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFESNAORJYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.